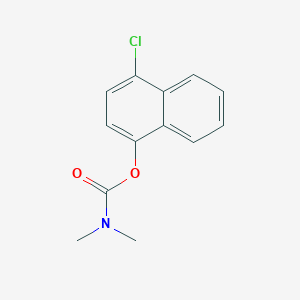

4-chloro-1-naphthyl dimethylcarbamate

Description

Carbamates are widely studied for their biological activity, including insecticidal and herbicidal properties. The closest analogs referenced in the evidence include substituted styryl 4-chloro-1-naphthyl ketones (chalcones) and pyrazolyl dimethylcarbamates like Dimetilan ().

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZUKCUXVDXCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-naphthyl dimethylcarbamate typically involves the reaction of 4-chloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-chloro-1-naphthol+dimethylcarbamoyl chloride→4-chloro-1-naphthyl dimethylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of 4-chloro-1-naphthyl dimethylcarbamate may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can improve the reaction rate and selectivity, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-naphthyl dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-1-naphthol and dimethylamine.

Oxidation: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

Substitution: 4-amino-1-naphthyl dimethylcarbamate, 4-thio-1-naphthyl dimethylcarbamate

Hydrolysis: 4-chloro-1-naphthol, dimethylamine

Oxidation: Naphthoquinones

Scientific Research Applications

4-chloro-1-naphthyl dimethylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-naphthyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Styryl 4-Chloro-1-Naphthyl Ketones

describes the synthesis of substituted styryl 4-chloro-1-naphthyl ketones [(2E)-1-(4-chloro-1-naphthyl)-3-phenyl-2-propen-1-ones] via microwave-assisted condensation.

- Yields : >87% under optimized microwave conditions .

- Spectral Data : IR, ¹H, and ¹³C NMR spectra correlate with Hammett substituent constants, revealing electronic effects on carbonyl (C=O) and α-protons .

Pyrazolyl Dimethylcarbamates (Dimetilan)

Dimetilan () is a carbamate insecticide with the structure carbamic acid dimethyl-1-[(dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl ester. Key features include:

- Synergistic Toxicity : Acts as an acetylcholinesterase inhibitor, common among carbamate pesticides.

- Regulatory Status : Listed in emergency exposure guidelines due to acute toxicity risks .

Functional and Structural Comparison Table

Research Findings and Limitations

- Substituent Effects : In chalcones, electron-withdrawing groups (e.g., -Cl) stabilize carbonyl groups and deshield α-protons, as shown by NMR shifts . This could parallel electronic effects in carbamate derivatives.

- Lack of Direct Data: The absence of data on 4-chloro-1-naphthyl dimethylcarbamate limits precise comparisons. For example, its insecticidal efficacy or metabolic stability cannot be inferred without experimental studies.

- Regulatory Gaps : Unlike Dimetilan, which is regulated for acute exposure, the safety profile of the queried compound remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.